4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Description
4,4-Difluoro-octahydrocyclopenta[c]pyrrole is a bicyclic secondary amine featuring a fused cyclopentane-pyrrolidine ring system with two fluorine atoms at the 4,4-positions. The compound has been cataloged under CAS numbers 1170377-31-7 and 1421662-44-3, though this discrepancy may indicate distinct stereoisomers or salts .
Properties
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZHQLOPCLIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Construction
The cyclopentane core is typically constructed via cyclization reactions. One established approach is the cyclization of suitable dicarbonyl or dinitrile precursors under acidic or basic conditions. For example, the hydrogenation of 1,2-dicyanocyclopentene can yield the saturated bicyclic system.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Acid/base catalysis, high pressure (for hydrogenation) | Starting from 1,2-dicyanocyclopentene or dicarboxylic acid derivatives |
Formation of the Pyrrole Ring
The final step is the construction of the fused pyrrole ring, often via condensation of the cyclopentane intermediate with an appropriate amine. This can be catalyzed by acid or base, and may require heating or the use of a dehydrating agent.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrole Formation | Amine, acid/base catalyst, heat | Condensation reaction to close the pyrrole ring |
Industrial Scale Considerations
Industrial syntheses optimize these steps for yield, safety, and scalability. Continuous flow reactors and automated systems are often employed, with advanced purification techniques (e.g., chromatography, crystallization) to ensure product purity.
- Summary Table: Typical Laboratory Synthesis
- The choice of fluorinating agent (e.g., DAST) is critical for high selectivity and minimal side reactions.
- Cyclization and hydrogenation steps may require high pressure and specialized catalysts for optimal conversion.
- The sequence of steps can sometimes be varied depending on precursor availability and desired stereochemistry.
- Industrial processes emphasize continuous flow and automation for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of difluorinated ketones or carboxylic acids.
Reduction: Formation of difluorinated alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Medicinal Chemistry
4,4-Difluoro-octahydrocyclopenta[c]pyrrole serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have shown potential in treating various conditions due to their biological activity:
- Anti-inflammatory Properties: Preliminary studies indicate that derivatives exhibit significant anti-inflammatory effects, making them candidates for further pharmacological investigation.
- Analgesic Effects: The compound’s structural similarities to known analgesics suggest potential pain-relieving properties.
Organic Synthesis
This compound is employed as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals. Its versatility allows chemists to create a variety of derivatives through:
- Oxidation and Reduction Reactions: Utilizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Nucleophilic Substitution Reactions: Where fluorine atoms are replaced by other nucleophiles under basic conditions.
Material Science
The unique fluorinated structure contributes to the development of advanced materials with specific properties such as hydrophobicity and thermal stability. This makes it valuable in producing specialty chemicals and materials.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A study investigated compounds similar to this compound. Derivatives demonstrated promising DPP-IV inhibitory activity with IC50 values in the low micromolar range (e.g., 0.01 μM), indicating potential in managing type 2 diabetes through glucose regulation.
In Vivo Efficacy
In oral glucose tolerance tests on ICR mice, certain derivatives showed significant efficacy in lowering blood glucose levels without adverse effects on cardiac ion channels (hERG), suggesting a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to these targets, facilitating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4,4-Difluoro-octahydrocyclopenta[c]pyrrole with related bicyclic pyrrolidine derivatives:
*Estimated based on bicyclic pyrrolidine analogs.
Key Differences and Implications
Fluorination vs. Fluorine’s small atomic radius also minimizes steric hindrance, favoring binding interactions in drug design. In contrast, the tert-butyl carbamate group in the latter compound improves solubility and serves as a protective group in peptide synthesis .
Bicyclic Rigidity vs. Macrocyclic Flexibility :
- Unlike calix[4]pyrrole , a macrocycle with anion-binding capabilities , the title compound’s bicyclic structure limits conformational flexibility but offers compactness, which may optimize pharmacokinetic properties in drug candidates.
Biological Activity
4,4-Difluoro-octahydrocyclopenta[c]pyrrole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms, suggests significant interactions with various biological targets. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, each varying in efficiency and yield. Common approaches include:
- Reduction of Imines : Utilizing boron-reducing agents under Lewis acid promotion to yield octahydro derivatives.
- Cyclization Reactions : Involving the formation of the bicyclic structure from simpler precursors.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Research suggests that derivatives may possess anti-inflammatory effects, making them candidates for further pharmacological investigation.
- Analgesic Effects : The compound's structural similarities to known analgesics point to potential pain-relieving properties.
- Neurotransmitter Modulation : Some studies indicate interactions with NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests potential applications in treating neurological disorders such as depression and anxiety.
The mechanism by which this compound exerts its effects likely involves:
- Receptor Binding : The fluorine atoms enhance binding affinity to specific receptors, modulating biological activity.
- Enzyme Interaction : Preliminary data suggest interactions with enzymes that could lead to biochemical responses beneficial for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features and potential activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Potential Activity |
|---|---|---|---|
| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | C₁₄H₁₇F₂N | Benzyl group enhances lipophilicity | Antimicrobial, antitumor properties |
| rac-(3aR,6aS)-4,4-difluoro-2-nitroso-octahydrocyclopenta[c]pyrrole | C₈H₉F₂N₂O | Nitroso group introduces unique reactivity | Anticonvulsant properties |
| 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole | C₉H₁₂F₂N₂ | Incorporates a piperidine moiety for enhanced activity | Potential therapeutic agent |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- DPP4 Inhibition : A related compound demonstrated significant DPP4 inhibitory activity (IC50 = 0.01 μM), suggesting that similar derivatives may also exhibit this property .
- Neuropharmacology : Investigations into the modulation of neurotransmitter systems indicate potential for treating mood disorders.
Q & A
Q. What are the established synthetic methodologies for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound derivatives often involves cyclization strategies using catalysts like gold(I/III) complexes or NaH-supported systems. For example, gold-catalyzed cyclization of N-propargyl pyrrole precursors enables the formation of fused bicyclic structures under mild conditions (60–80°C, 12–24 hours), achieving yields of 60–75% . In contrast, NaH-mediated cyclization requires higher temperatures (100–120°C) but provides better regioselectivity for fluorinated products. Key factors affecting purity include solvent choice (e.g., DMF vs. THF) and post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient). Evidence from related compounds highlights the importance of optimizing stoichiometry and reaction time to minimize byproducts like dehalogenated analogs .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : NMR is indispensable for verifying fluorination at the 4,4-positions, with characteristic signals between −180 to −200 ppm for CF groups. NMR resolves stereochemistry in the octahydro backbone .
- Elemental Analysis : Used to validate empirical formulas (e.g., CHFN), with deviations <0.3% indicating high purity .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms nitrogen and fluorine bonding environments, such as pyrrolic N (binding energy ~397.2 eV) and C–F bonds (688–690 eV) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns to rule out structural isomers .
Advanced Research Questions
Q. How does fluorination at the 4,4-positions affect the electronic and steric properties of octahydrocyclopenta[c]pyrrole, and what experimental approaches validate these effects?
Methodological Answer: Fluorination introduces electron-withdrawing effects, lowering the HOMO energy by ~0.5 eV (via cyclic voltammetry) and increasing resistance to oxidation. Steric effects are assessed using X-ray crystallography or NOESY NMR to analyze substituent crowding. Computational studies (DFT, B3LYP/6-31G*) predict enhanced dipole moments (Δμ ≈ 1.2 D) due to CF groups, validated experimentally by solvatochromic shifts in UV-Vis spectra . Comparative reactivity studies with non-fluorinated analogs (e.g., hydrogenation rates over Pd/C) further highlight steric hindrance from fluorination .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., reactivity or selectivity) for this compound?
Methodological Answer: Discrepancies between COSMO-RS predictions and experimental selectivity (e.g., in extraction or catalytic reactions) can arise from incomplete parameterization of fluorine’s steric effects. To address this:
- Refine computational models by incorporating explicit solvent interactions (MD simulations) and adjusting van der Waals radii for fluorine .
- Validate with dual experimental datasets: For example, compare pyrrole extraction efficiency (logD values) using protic ionic liquids (TEA-TSA vs. TEA-BZ) against revised COSMO-RS outputs .
- Use sensitivity analysis to identify dominant factors (e.g., anion size in ionic liquids) affecting pyrrole binding .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can catalytic systems be optimized?
Methodological Answer: Regioselective functionalization is hindered by the compound’s rigid bicyclic framework and electron-deficient fluorinated sites. Strategies include:
- Catalyst Design : Use Au(I)-NHC complexes to direct C–H activation at less sterically hindered positions (e.g., C3 over C7). Evidence shows 70% selectivity for C3-arylation under ligand-controlled conditions .
- Protecting Groups : Temporarily mask reactive NH sites with Boc groups to enable electrophilic substitution at adjacent carbons .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution rates by stabilizing transition states, as shown in tricyclic analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
